molecular formula C16H23FN2O3S B5482921 4-(4-fluorobenzyl)-3-isopropyl-1-(methylsulfonyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(methylsulfonyl)-1,4-diazepan-5-one

Cat. No. B5482921
M. Wt: 342.4 g/mol
InChI Key: BOBPSSPBKQYCHS-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorobenzyl)-3-isopropyl-1-(methylsulfonyl)-1,4-diazepan-5-one” is a complex organic molecule. It contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms and one ketone group. The ring is substituted with a 4-fluorobenzyl group, an isopropyl group, and a methylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the diazepanone ring, and the introduction of the 4-fluorobenzyl, isopropyl, and methylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diazepanone ring, which contains two nitrogen atoms and a ketone group, would likely play a significant role in its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The diazepanone ring, the 4-fluorobenzyl group, the isopropyl group, and the methylsulfonyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. The presence of the fluorine atom in the 4-fluorobenzyl group could potentially affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has promising properties, it could be the subject of further studies to fully understand its characteristics and potential uses .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-methylsulfonyl-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-12(2)15-11-18(23(3,21)22)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBPSSPBKQYCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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